曼诺他汀 A

描述

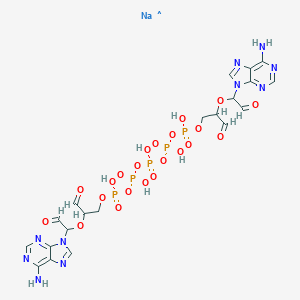

Mannostatin A is a potent glycosidase inhibitor . It’s known to block mannosidase II processing in the Golgi more effectively than Swainsonine . Mannostatin A has been shown to decrease the metastatic activity of B16/F10 cells in C57B1/6 mice .

Synthesis Analysis

The synthesis of hydroxymethyl analogues of Mannostatin A starts from L-ribose . The key step employed in the synthesis of homomannostatin A was the ring-opening of aziridine intermediates with sodium methanethiolate in DMF . The regioselectivity of these openings was investigated by quantum mechanics calculations .Molecular Structure Analysis

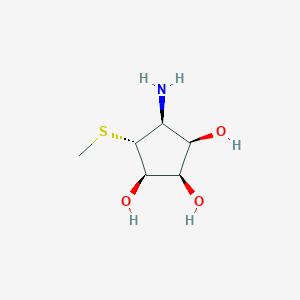

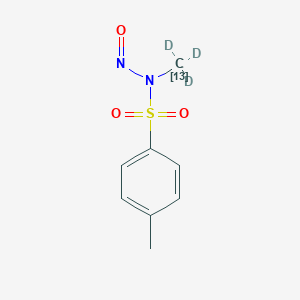

The molecular structure of Mannostatin A is complex. Molecular dynamics simulations and NMR studies have shown that the five-membered ring of Mannostatin A is rather flexible occupying pseudorotational itineraries between 2T3 and 5E, and 2T3 and 4E . In the bound state, Mannostatin A adopts a 2T1 twist envelope conformation, which is not significantly populated in solution .Chemical Reactions Analysis

The synthesised hydroxymethyl analogues of Mannostatin A were evaluated as inhibitors of three different GH38 α-mannosidases: the Golgi (GMIIb) and lysosomal (LManII) α-mannosidases from Drosophila melanogaster, and commercial Jack bean α-mannosidase (JBMan) from Canavalia ensiformis .科学研究应用

糖蛋白加工抑制剂:曼诺他汀 A 是一种天然存在的 α-甘露糖苷酶抑制剂。它的衍生物用于探索 N-连接糖蛋白生物合成抑制剂中的构效关系 (King & Ganem, 1994)。它作为糖蛋白加工的一种新的环醇抑制剂,其类似物被设计用于研究糖苷酶抑制剂中的构效关系 (Nishimura et al., 1996).

抑制高尔基体 α-甘露糖苷酶 II:它是高尔基体 α-甘露糖苷酶 II 的一种强效抑制剂,参与果蝇中的甘露糖修剪,并阻止流感病毒感染的细胞上复杂寡糖的形成 (Tropea et al., 1990); (Kawatkar et al., 2006).

环戊三醇抑制剂:曼诺他汀 A 在糖蛋白和糖脂的代谢中充当环戊三醇抑制剂 (Nishimura, 1998).

抗癌应用:它抑制肿瘤细胞侵袭,并减少小鼠体内转移活性 (Ochi et al., 1993)。此外,它已被证明可以阻止癌细胞表面寡糖结构中与转化相关的变化 (Kuntz et al., 2009)。

抑制效力:曼诺他汀 A 及其类似物可以抑制人高尔基体和溶酶体 α 甘露糖苷酶。其合成的衍生物对菜豆 α-甘露糖苷酶表现出抑制活性 (Li et al., 2004); (Aoyagi et al., 1989).

安全和危害

未来方向

The future directions of Mannostatin A research could involve further exploration of its inhibitory effects on different types of mannosidases . Additionally, the development of procedures for enantioselective synthesis of functionalized aminocyclopentenes and applications of this methodology to the preparation of biomedically relevant cyclic and acyclic targets could be a potential area of focus .

属性

IUPAC Name |

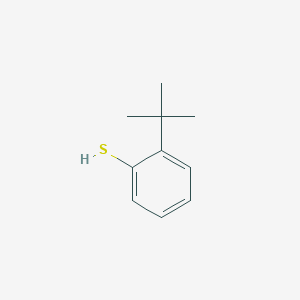

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOFGONIVNXZME-YDMGZANHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C(C(C(C1O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908059 | |

| Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mannostatin A | |

CAS RN |

102822-56-0 | |

| Record name | Mannostatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102822-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannostatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102822560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)